4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol
Description
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol is a cyclopentanol derivative featuring two benzyloxymethyl groups at the 4,4-positions and a 1-phenylethylidene substituent at the 2-position. The benzyloxy groups are known to improve metabolic stability and membrane permeability in pharmaceuticals, while the phenylethylidene moiety could contribute to π-π stacking interactions, a critical feature in ligand-receptor binding .
Properties
CAS No. |
828913-69-5 |
|---|---|
Molecular Formula |
C29H32O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-(1-phenylethylidene)-4,4-bis(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C29H32O3/c1-23(26-15-9-4-10-16-26)27-17-29(18-28(27)30,21-31-19-24-11-5-2-6-12-24)22-32-20-25-13-7-3-8-14-25/h2-16,28,30H,17-22H2,1H3 |
InChI Key |
VMGHNFLEYPVSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(CC1O)(COCC2=CC=CC=C2)COCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol typically involves multi-step organic reactions. The initial steps often include the formation of the cyclopentanone core, followed by the introduction of benzyloxy groups through etherification reactions. The phenylethylidene moiety is then introduced via aldol condensation or related reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylethylidene moiety can be reduced to form the corresponding ethyl group.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethyl-substituted cyclopentan-1-ol.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The benzyloxy groups and phenylethylidene moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol | ~500 (estimated) | ~4.5 | Benzyloxy, cyclopentanol |
| Entecavir-related compound (CAS 142217-77-4) | 580.63 | 3.8 | Benzyloxy, purine, cyclopentanol |
| 2,5-Bis((E)-4-hydroxybenzylidene)cyclopentan-1-one | 308.34 | 2.1 | Hydroxybenzylidene, ketone |
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | 157.25 | 0.9 | Aminobutyl, cyclopentanol |
Biological Activity
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol is a complex organic compound characterized by its unique structural features, which include multiple functional groups that contribute to its chemical and biological properties. This compound, with a cyclopentanol core substituted with benzyloxy groups and a phenylpropylidene moiety, has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.
Structural Features
The structural complexity of 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol allows for various interactions with biological targets. The presence of the hydroxyl group on the cyclopentanol ring is particularly significant, as it can participate in multiple chemical reactions, leading to derivatives with potentially enhanced biological activities.
Biological Activities
Preliminary studies indicate that 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol may exhibit a range of biological activities:
- Antitumor Activity : Compounds similar to 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol have been investigated for their potential as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. For instance, related compounds have shown reversible inhibitory effects against LSD1, suggesting a potential pathway for therapeutic applications in cancer treatment .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, indicating that this compound could be beneficial in neurodegenerative disease contexts .
Synthesis and Derivatives
The synthesis of 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol typically involves several steps requiring careful control of reaction conditions to ensure high yields and purity. The ability to modify this compound into various derivatives enhances its potential therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable properties of compounds related to 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol | Contains benzyloxy groups and an amino functionality | Potential neuroprotective effects |
| Methyl 2,4-Bis(benzyloxy)phenylacetate | Similar benzyloxy substitutions | Exhibits anti-inflammatory properties |
| 4-(Benzyloxy)-2-buten-1-ol | Contains a butenol moiety | Known for its reactivity in organic synthesis |
Case Studies
Research has focused on the interaction studies of 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol with various biological targets. For example, molecular docking studies have been employed to predict binding modes and interactions with LSD1 . These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
